3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile
Overview
Description
3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Antibacterial Agents : Piperidine derivatives have been synthesized and evaluated for their antibacterial properties against Gram-negative and Gram-positive bacteria, demonstrating moderate to significant activity. This indicates the potential utility of piperidine-based compounds in developing new antibacterial agents (H. Khalid et al., 2016).
Antiallergy Activity : Certain piperidine derivatives have been found to possess potent antiallergy activity, highlighting their potential in treating allergic reactions (D. A. Walsh et al., 1989).
Antimicrobial and Antioxidant Activities : Research into the synthesis of new benzothiophenes and related compounds, utilizing cyanoacetamide and piperidine derivatives, has shown promising antimicrobial and antioxidant activities, suggesting the versatility of these compounds in pharmaceutical applications (S. A. Bialy and M. Gouda, 2011).
Cardiovascular Activity : Studies on the synthesis of nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid and their derivatives have explored their cardiovascular activity and electrochemical oxidation properties, contributing to the development of novel cardiovascular drugs (A. Krauze et al., 2004).
Material Science and Chemistry
- Metallophthalocyanine Complexes : The synthesis and characterization of metallophthalocyanine complexes substituted by N-piperidineethanol demonstrate the role of piperidine derivatives in material science, particularly in the development of functional materials with specific optical and electronic properties (Zi-yang Huang et al., 2008).
Mechanism of Action
Target of Action
Compounds containing a piperidine ring, like the one in “3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile”, are often found in pharmaceuticals and exhibit a wide range of biological activities . The specific target would depend on the exact structure of the compound and any functional groups present.
Properties
IUPAC Name |
3-[4-(ethoxymethyl)piperidin-1-yl]-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-2-15-9-10-4-7-13(8-5-10)11(14)3-6-12/h10H,2-5,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHOFCPPIJPPKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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